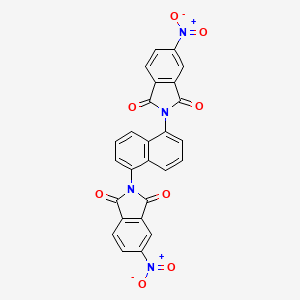
2,2'-(1,5-naphthalenediyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
描述
2,2'-(1,5-naphthalenediyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione), commonly known as NDI, is a versatile organic molecule with a wide range of applications in scientific research. Due to its unique structure and properties, NDI has gained significant attention from researchers in various fields, including chemistry, materials science, and biology.
作用机制
NDI exhibits a planar structure with a conjugated system of electrons, which results in its unique optical and electronic properties. The electron-donating and electron-withdrawing groups in NDI result in its ability to act as an electron acceptor or donor. NDI has been shown to interact with various biological molecules such as DNA, RNA, and proteins through electrostatic and π-π interactions.
Biochemical and Physiological Effects:
NDI has been investigated for its potential applications in various biological systems. It has been shown to exhibit antimicrobial and antitumor activities. NDI has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment. NDI-based materials have also been investigated for their applications in tissue engineering and drug delivery.
实验室实验的优点和局限性
NDI has several advantages for use in lab experiments. It is a stable and readily available organic molecule that can be easily synthesized and purified. NDI-based materials exhibit excellent thermal and mechanical stability, making them suitable for various applications. However, NDI also has some limitations. Its solubility in common organic solvents is limited, which can make its use in certain applications challenging. NDI-based materials can also exhibit poor processability, which can limit their practical applications.
未来方向
NDI has significant potential for future research and development. Its unique properties make it a promising candidate for various applications such as organic electronics, sensing, and biomedicine. Future research can focus on the development of new NDI-based materials with improved properties and functionalities. NDI can also be investigated for its potential use in energy storage and conversion devices. The development of new synthetic methods for NDI can also lead to the discovery of new NDI-based materials with novel properties and applications.
Conclusion:
In conclusion, 2,2'-(1,5-naphthalenediyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione), or NDI, is a versatile organic molecule with a wide range of applications in scientific research. Its unique structure and properties make it a promising candidate for various applications such as organic electronics, sensing, and biomedicine. The synthesis method of NDI involves the reaction of 5-nitroisophthalic acid with 1,5-diaminonaphthalene in the presence of a dehydrating agent. NDI-based materials have been investigated for their applications in organic electronics, optoelectronics, and sensing. NDI has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Future research can focus on the development of new NDI-based materials with improved properties and functionalities.
科学研究应用
NDI has been extensively used in scientific research due to its unique optical and electronic properties. It has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and small molecules. NDI-based materials have been investigated for their applications in organic electronics, optoelectronics, and sensing. NDI has also been used as a fluorescent probe for the detection of metal ions and biomolecules.
属性
IUPAC Name |
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N4O8/c31-23-17-9-7-13(29(35)36)11-19(17)25(33)27(23)21-5-1-3-15-16(21)4-2-6-22(15)28-24(32)18-10-8-14(30(37)38)12-20(18)26(28)34/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJNXMCDNKUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C(=C1)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389097 | |
| Record name | STK295938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione | |
CAS RN |
66635-36-7 | |
| Record name | STK295938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide](/img/structure/B3826180.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)
![N,N'-bis(3-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826208.png)
![2-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B3826211.png)
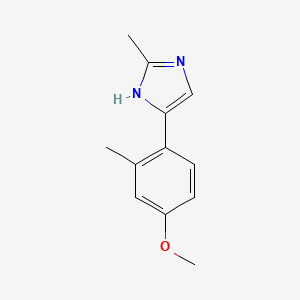

![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide](/img/structure/B3826224.png)
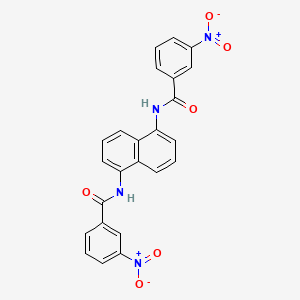
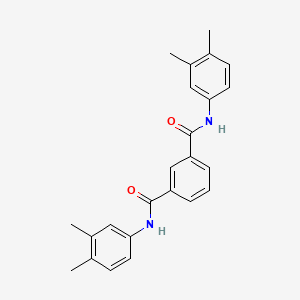
![1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3826250.png)
![N,N'-bis(4-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826255.png)
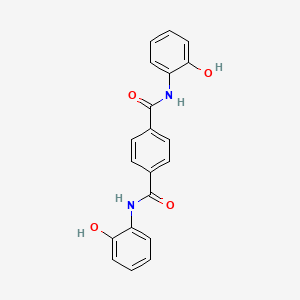
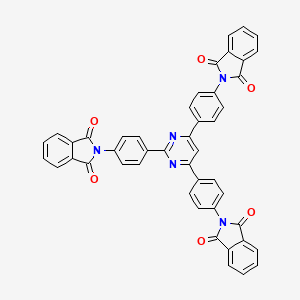
![4-[4-(acetylamino)benzoyl]phthalic acid](/img/structure/B3826272.png)